

Application Notes: Preparation of I-OMe-Tyrphostin AG 538 Stock Solution

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

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Audience: Researchers, scientists, and drug development professionals.

Introduction

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α) with an IC₅₀ of 1 μ M.[1][4][5] By inhibiting the autophosphorylation of IGF-1R, **I-OMe-Tyrphostin AG 538** effectively blocks critical downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are integral to cell proliferation, growth, and survival.[6][7][8] Its ability to induce apoptosis and inhibit cell growth makes it a valuable tool in cancer research, particularly for studying malignancies where the IGF-1R pathway is overactive.[7] It has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1][3][9]

This document provides a detailed protocol for the preparation, storage, and handling of **I-OMe-Tyrphostin AG 538** stock solutions for use in in vitro research applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **I-OMe-Tyrphostin AG 538** is provided below.

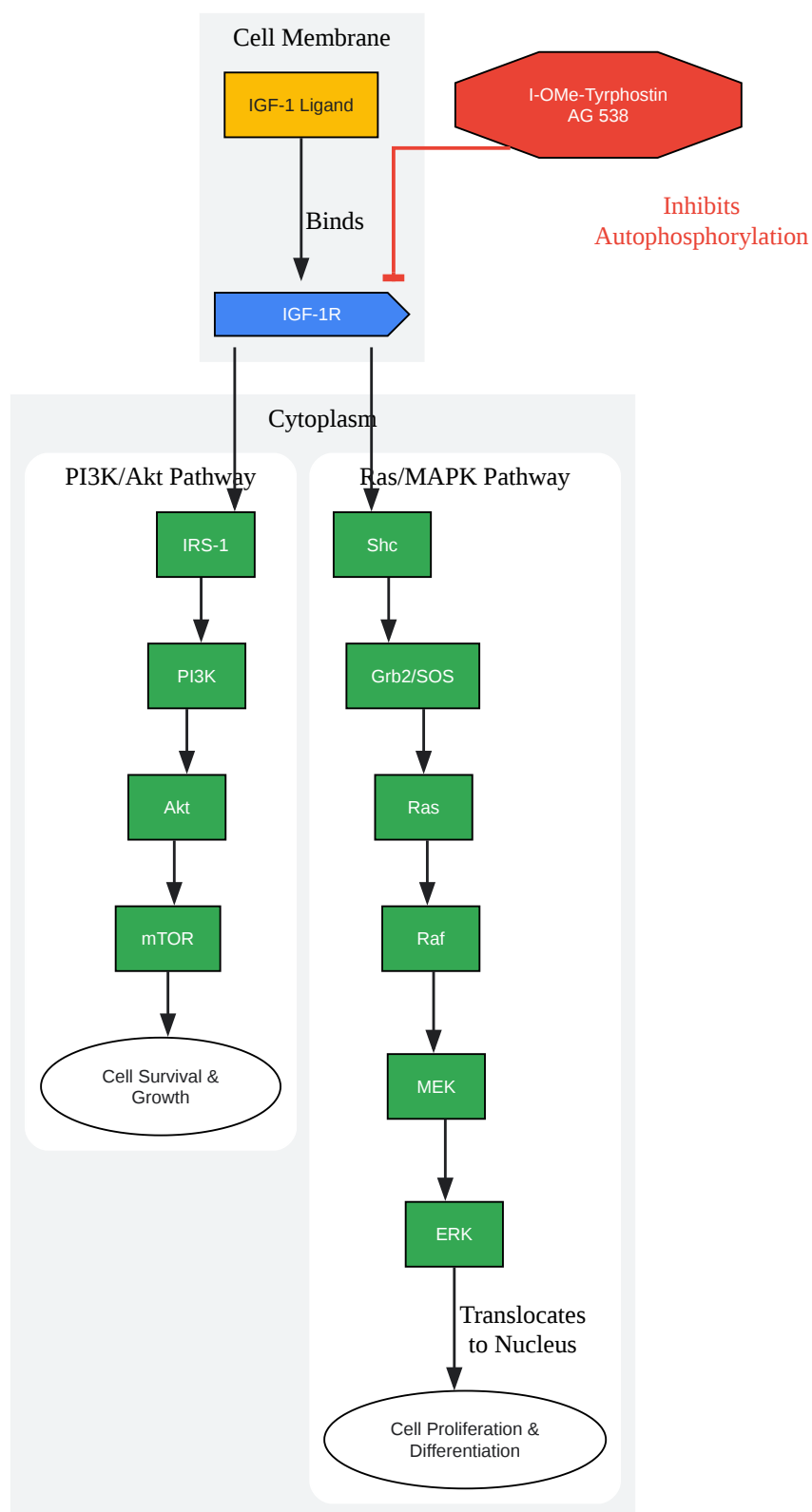
Property	Value	Source(s)
Alternate Names	α -Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3',4'-dihydroxyphenyl)ketone; I-OMe-AG 538	[10]
Molecular Formula	C ₁₇ H ₁₂ INO ₅	[2][5][9]
Molecular Weight	437.19 g/mol	[2][5]
CAS Number	1094048-77-7	[1][2][9]
Appearance	Solid	[2]

Mechanism of Action

I-OMe-Tyrphostin AG 538 exerts its biological effects by targeting the IGF-1 receptor, a transmembrane tyrosine kinase. Ligand binding (IGF-1 or IGF-2) typically activates the receptor, leading to its autophosphorylation and the subsequent recruitment of substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[7][8] This initiates two major downstream signaling cascades:

- **PI3K/Akt/mTOR Pathway:** Primarily involved in cell survival, growth, and proliferation while inhibiting apoptosis.[6][7][11]
- **Ras/Raf/MEK/ERK (MAPK) Pathway:** Crucial for regulating cell differentiation, proliferation, and growth.[6][8][11]

I-OMe-Tyrphostin AG 538 acts as a substrate-competitive inhibitor, preventing the phosphorylation of the IGF-1R and consequently blocking the activation of both the PI3K/Akt and MAPK pathways.[1][12] This inhibition leads to a halt in cell cycle progression and promotes apoptosis in cancer cells dependent on this signaling axis.



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Caption: IGF-1R signaling pathway and the inhibitory action of **I-OMe-Tyrphostin AG 538**.

Quantitative Data Summary

The following tables provide essential quantitative data for preparing and storing **I-OMe-Tyrphostin AG 538** solutions.

Table 1: Solubility Data

Solvent	Solubility	Notes	Source(s)
DMSO	≥ 10 mg/mL	Soluble	[9] [13]
DMSO	50 mg/mL (114.37 mM)	May require sonication for complete dissolution.	[2] [5] [14]

Table 2: Storage and Stability

Form	Storage Temperature	Stability	Source(s)
Solid Powder	-20°C	≥ 4 years	[9] [13]
Solid Powder	4°C	2 years	[14]
Stock Solution (in DMSO)	-80°C	6 months	[1] [14]
Stock Solution (in DMSO)	-20°C	1 month	[1] [14]

Table 3: Recommended Concentrations for In Vitro Assays

Assay Type	Cell Line	Concentration Range	Notes	Source(s)
Cytotoxicity Assay	PANC-1	0.1 - 1000 μ M	Effective in nutrient-deprived medium.	[1] [3]
Western Blot (Phosphorylation Inhibition)	PANC-1	0.03 - 3 μ M	Pre-incubation for 1 hour before IGF-1 stimulation.	[3]
Kinase Inhibition Assay	N/A	IC ₅₀ = 3.4 μ M (IGF-1R)	Cell-free assay.	[9] [13]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **I-OMe-Tyrphostin AG 538** in DMSO.

Materials

- **I-OMe-Tyrphostin AG 538** powder (MW = 437.19 g/mol)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated precision balance
- Calibrated micropipettes and sterile tips
- Vortex mixer and/or sonicator
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

- **I-OMe-Tyrphostin AG 538** is for research use only and should not be used in humans or animals.[9][13]
- Handle the compound as a potentially hazardous substance.[13]
- Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid contact with skin and eyes.[2]
- Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

Stock Solution Preparation Workflow



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Caption: Workflow for preparing a 10 mM **I-OMe-Tyrphostin AG 538** stock solution.

Step-by-Step Procedure

- **Preparation:** Before opening, allow the vial containing the **I-OMe-Tyrphostin AG 538** powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation on the compound.
- **Calculation:** To prepare 1 mL of a 10 mM stock solution, calculate the required mass: $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 437.19 \text{ g/mol} \times 1000 \text{ mg/g} = 4.37 \text{ mg}$
- **Weighing:** Carefully weigh 4.37 mg of **I-OMe-Tyrphostin AG 538** powder and transfer it into a sterile amber microcentrifuge tube.
- **Dissolution:** Add 1 mL of high-purity DMSO to the tube containing the powder.

- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator or gently warm the solution (not exceeding 37°C) to ensure the compound is completely dissolved. The final solution should be clear and free of particulates.[1][15]
- **Aliquoting:** To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber cryovials.[1]
- **Storage:** Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][14]

Preparation of Working Solutions

To prepare a working solution for cell-based assays, the 10 mM stock solution must be further diluted in the appropriate cell culture medium.

- **Important Consideration:** The final concentration of DMSO in the cell culture should be kept to a minimum (typically $\leq 0.1\%$ v/v) to avoid solvent-induced cytotoxicity.
- **Example Dilution:** To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
- **Vehicle Control:** Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.

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